(S)-2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine
Overview
Description
(S)-2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine, also known as TFMPP, is a chemical compound that belongs to the class of phenethylamines. It has been widely used in scientific research for its unique properties and applications. In
Scientific Research Applications
(S)-2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine has been widely used in scientific research for its unique properties and applications. It has been studied for its effects on the central nervous system, including its potential as a treatment for depression and anxiety disorders. (S)-2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine has also been studied for its potential as a therapeutic agent for Parkinson's disease and other neurodegenerative disorders. In addition, (S)-2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine has been used as a tool for studying the serotonin system in the brain and its role in various physiological processes.
Mechanism of Action
(S)-2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine acts primarily as a serotonin receptor agonist, specifically targeting the 5-HT2A and 5-HT2C receptors. It also has some affinity for other serotonin receptors, including 5-HT1A and 5-HT1B. (S)-2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine's effects on the central nervous system are thought to be mediated through its interaction with these receptors, leading to changes in neurotransmitter release and neuronal activity.
Biochemical and Physiological Effects:
(S)-2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine has been shown to have a variety of biochemical and physiological effects. It has been found to increase the release of serotonin and other neurotransmitters, leading to changes in mood, behavior, and cognition. (S)-2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine has also been shown to have some analgesic and anti-inflammatory effects, although these are less well understood.
Advantages and Limitations for Lab Experiments
(S)-2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and its effects on the central nervous system are well characterized. However, (S)-2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine also has some limitations. Its effects can be variable depending on the dose and route of administration, and it can have side effects such as nausea and vomiting.
Future Directions
There are several future directions for research on (S)-2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine. One area of interest is its potential as a treatment for depression and anxiety disorders. Further studies are needed to better understand its mechanism of action and potential therapeutic effects. (S)-2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine's effects on the serotonin system also make it a promising tool for studying the role of serotonin in various physiological processes. Finally, there is potential for the development of new drugs based on the structure of (S)-2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine, which could have improved therapeutic efficacy and fewer side effects.
Conclusion:
In conclusion, (S)-2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine is a chemical compound with unique properties and applications in scientific research. Its effects on the central nervous system are mediated through its interaction with serotonin receptors, and it has been studied for its potential as a treatment for depression and anxiety disorders, as well as other neurodegenerative disorders. (S)-2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine has several advantages for use in lab experiments, but also has some limitations. There are several future directions for research on (S)-2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine, including its potential as a therapeutic agent and its use as a tool for studying the serotonin system.
properties
IUPAC Name |
(1S)-2,2,2-trifluoro-1-(4-methoxyphenyl)ethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c1-14-7-4-2-6(3-5-7)8(13)9(10,11)12/h2-5,8H,13H2,1H3/t8-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXWSEEIYIQOYNZ-QMMMGPOBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C(F)(F)F)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@@H](C(F)(F)F)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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